molecular formula C15H12N2S2 B2630486 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline CAS No. 477845-93-5

2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline

Cat. No.: B2630486
CAS No.: 477845-93-5
M. Wt: 284.4
InChI Key: USQDUVMGYXEQIR-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohol with methylsulfanyl and phenylsulfanyl reagents in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups, which confer distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .

Properties

IUPAC Name

2-methylsulfanyl-4-phenylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S2/c1-18-15-16-13-10-6-5-9-12(13)14(17-15)19-11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQDUVMGYXEQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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